molecular formula C9H5ClN2O B14014569 2-Chloro-1,8-naphthyridine-3-carbaldehyde

2-Chloro-1,8-naphthyridine-3-carbaldehyde

Cat. No.: B14014569
M. Wt: 192.60 g/mol
InChI Key: XPHKOQJUABKMAL-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine skeleton is present in many biologically active compounds, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Another method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3), producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the Vilsmeier-Haack cyclization due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride (POCl3): Used in the Vilsmeier-Haack cyclization.

    Dimethylformamide (DMF): Solvent for the cyclization reaction.

    Sodium Azide: Used for nucleophilic substitution and cyclization reactions.

    Sodium Sulfide: Employed in reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with DNA gyrase B, an enzyme crucial for bacterial DNA replication . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.

Comparison with Similar Compounds

2-Chloro-1,8-naphthyridine-3-carbaldehyde can be compared with other 1,8-naphthyridine derivatives, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound for various applications in chemistry and biology.

Properties

IUPAC Name

2-chloro-1,8-naphthyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHKOQJUABKMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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